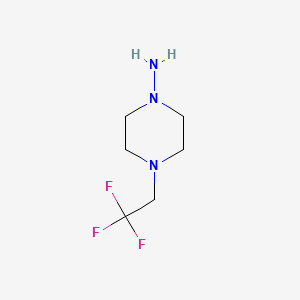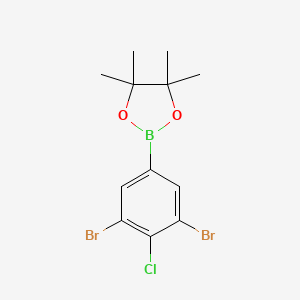
4-(2,2,2-trifluoroethyl)piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-trifluoroethyl)piperazin-1-amine is a chemical compound with the molecular formula C6H11F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The trifluoroethyl group attached to the piperazine ring imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-trifluoroethyl)piperazin-1-amine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of 2,2,2-trifluoroethylamine under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,2-trifluoroethyl)piperazin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4-(2,2,2-trifluoroethyl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-trifluoroethyl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2,2-Trifluoroethyl)piperazine
- 2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]aniline
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
Uniqueness
4-(2,2,2-trifluoroethyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H12F3N3 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroethyl)piperazin-1-amine |
InChI |
InChI=1S/C6H12F3N3/c7-6(8,9)5-11-1-3-12(10)4-2-11/h1-5,10H2 |
Clé InChI |
VDEYPLWBCCBZAB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(F)(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methoxybenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B8686674.png)



![7-(1-benzyl-1H-1,2,3-triazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8686685.png)
![Dibenzo[b,f]thiepin](/img/structure/B8686691.png)



![6-[(Methylsulfonyl)methyl]nicotinic acid](/img/structure/B8686739.png)




